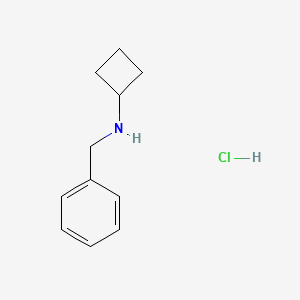

Benzyl-cyclobutyl-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl-cyclobutyl-amine hydrochloride is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.706. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Benzyl-cyclobutyl-amine HCl, also known as Benzyl-cyclobutyl-amine hydrochloride or N-BENZYLCYCLOBUTANAMINE HYDROCHLORIDE, is a type of compound that belongs to the class of organic compounds known as phenylmethylamines Similar compounds, such as benzylamine, have been reported to interact with enzymes like trypsin-1 and trypsin-2 .

Mode of Action

Amines, in general, are known to react with nitrous acid, leading to various outcomes depending on the type of amine . For instance, primary amines react with nitrous acid to produce nitrogen gas, secondary amines form an insoluble oil (N-Nitrosamine), and tertiary amines result in a clear solution (Ammonium Salt Formation) .

Biochemical Pathways

For example, they are involved in the synthesis of amino acids, which are the building blocks of proteins . Additionally, amines can undergo reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as fentanyl analogs, involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .

Result of Action

The reaction of amines with nitrous acid can lead to various outcomes, including the evolution of nitrogen gas, formation of an insoluble oil (n-nitrosamine), or a clear solution (ammonium salt formation), depending on the type of amine .

Action Environment

The action, efficacy, and stability of Benzyl-cyclobutyl-amine HCl can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which is commonly used in the synthesis of organoboron reagents, is known to be influenced by the nature of the organoboron reagent and the reaction conditions . .

Activité Biologique

Benzyl-cyclobutyl-amine hydrochloride (BCBA-HCl) is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of BCBA-HCl, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BCBA-HCl is characterized by its cyclobutane ring structure, which imparts unique steric and electronic properties. The compound can be classified as a phenylmethylamine derivative, with a benzyl group attached to a cyclobutyl amine. This configuration contributes to its biological activity by influencing receptor interactions and metabolic pathways.

BCBA-HCl interacts with various biological targets, primarily through modulation of neurotransmitter systems. The compound's mechanism of action is believed to involve:

- Receptor Binding : BCBA-HCl has shown affinity for certain opioid receptors, particularly the kappa-opioid receptor (KOR). Studies indicate that modifications in the amine structure can enhance selectivity and potency against KOR compared to mu-opioid (MOR) and delta-opioid receptors (DOR) .

- Biochemical Pathways : The compound may influence neurotransmitter release and uptake, impacting pain perception and mood regulation. Its interaction with KOR suggests potential applications in pain management and mood disorders .

Pharmacokinetics

Understanding the pharmacokinetics of BCBA-HCl is essential for evaluating its therapeutic potential. Similar compounds have demonstrated:

- Absorption : Rapid absorption following administration.

- Metabolism : Predominantly hepatic metabolism, involving pathways such as hydroxylation and N-dealkylation.

- Excretion : Renal excretion of metabolites, indicating the need for monitoring renal function in therapeutic settings .

Antinociceptive Effects

Recent studies have highlighted the antinociceptive properties of BCBA-HCl. In animal models, it has been shown to reduce pain responses significantly:

- Study Findings : In a writhing assay, BCBA-HCl exhibited increased potency compared to traditional analgesics, suggesting its potential as a novel pain management agent .

Antitumor Activity

Emerging research indicates that BCBA-HCl may also possess antitumor properties. Preliminary investigations suggest:

- Mechanism : The compound may inhibit tumor growth by inducing apoptosis in cancer cells and modulating key signaling pathways involved in cell proliferation .

- In Vivo Studies : In models of colon cancer, BCBA-HCl demonstrated significant tumor regression, warranting further investigation into its efficacy as an anticancer agent .

Case Study 1: Pain Management

In a controlled study involving rodents, BCBA-HCl was administered to assess its analgesic effects. Results indicated:

- A significant reduction in pain scores compared to untreated controls.

- Enhanced efficacy when combined with other analgesics, suggesting synergistic effects.

Case Study 2: Cancer Treatment

A recent exploration into the use of BCBA-HCl in cancer therapy revealed:

- Effective inhibition of HCT116 colon cancer cell growth in vitro.

- Induction of apoptosis markers in treated cells, indicating a potential mechanism for its antitumor activity.

Propriétés

IUPAC Name |

N-benzylcyclobutanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)9-12-11-7-4-8-11;/h1-3,5-6,11-12H,4,7-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHWFPCTEMNQNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674186 |

Source

|

| Record name | N-Benzylcyclobutanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120218-46-4 |

Source

|

| Record name | Benzenemethanamine, N-cyclobutyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120218-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylcyclobutanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.